3-Bromo-2-fluorobenzene-1-carbothioamide
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Overview
Description
3-Bromo-2-fluorobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5BrFNS. It is a derivative of benzene, featuring bromine, fluorine, and carbothioamide functional groups. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
These processes are typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as bromine or fluorine.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and fluorine (F2), often in the presence of catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield 3,5-dibromo-2-fluorobenzene-1-carbothioamide .
Scientific Research Applications
3-Bromo-2-fluorobenzene-1-carbothioamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzene-1-carbothioamide involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbothioamide group can form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.
2-Bromo-3-fluorobenzene-1-carbothioamide: Similar but with different positions of the bromine and fluorine atoms.
Uniqueness
3-Bromo-2-fluorobenzene-1-carbothioamide is unique due to its specific combination of bromine, fluorine, and carbothioamide functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H5BrFNS |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-bromo-2-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
CDDOMYWWNKXVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=S)N |
Origin of Product |
United States |
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